The synthesis of (3-(Dimethylcarbamoyl)phenyl)boronic acid can be achieved through several methods, primarily involving the reaction of appropriate precursors. A common synthetic route involves the following steps:
The molecular structure of (3-(Dimethylcarbamoyl)phenyl)boronic acid features a boron atom bonded to a phenyl ring that is further substituted with a dimethylcarbamoyl group. The key characteristics include:
This structure allows for versatile reactivity patterns in chemical reactions, particularly in Suzuki-Miyaura coupling reactions, where it acts as an effective coupling partner .
(3-(Dimethylcarbamoyl)phenyl)boronic acid participates in several types of chemical reactions:
The mechanism of action for (3-(Dimethylcarbamoyl)phenyl)boronic acid primarily revolves around its ability to form stable complexes with nucleophiles during cross-coupling reactions:
(3-(Dimethylcarbamoyl)phenyl)boronic acid exhibits several notable physical and chemical properties:
The applications of (3-(Dimethylcarbamoyl)phenyl)boronic acid are diverse and significant across various fields:
Boronic acids, characterized by the general structure R–B(OH)~2~, constitute a versatile class of organoboron compounds where the boron atom exhibits sp² hybridization and Lewis acidic character. This electron deficiency enables reversible coordination with nucleophiles—including diols, amines, and carboxylates—through empty p-orbitals, forming tetrahedral boronate adducts [1] [6]. The (3-(Dimethylcarbamoyl)phenyl) derivative enhances this innate reactivity through synergistic effects:
Table 1: Comparative Reactivity of Boronic Acid Substituents
Substituent Position | Electronic Effect | Primary Synthetic Utility |
---|---|---|
meta-Dimethylcarbamoyl | Moderate −I/−M | Suzuki coupling; bioconjugation |
para-Methoxy | Strong +M | Saccharide sensing |
ortho-Aminomethyl | Steric + chelation | Protease inhibition |
Functionally, this compound’s design supports dual reactivity: The boronic acid participates in carbon-carbon bond formations (e.g., with aryl halides), while the carboxamide enables carbon-heteroatom couplings or serves as a directing group in metal-catalyzed reactions [2] [8]. This bifunctionality underpins its utility as an intermediate in cancer therapeutics—notably kinase inhibitors—where structural complexity demands orthogonal reactive handles [2]. Additionally, the carboxamide enhances bioconjugation efficiency in drug delivery systems by enabling hydrogen bonding with biological targets [7].
The compound’s behavior in solution and solid states is governed by its hybrid structure, with critical properties validated through experimental and computational studies:
Table 2: Molecular Characteristics and Analytical Specifications
Property | Value | Method |
---|---|---|
Molecular formula | C~9~H~12~BNO~3~ | High-resolution MS |
Molecular weight | 193.01 g/mol | - |
Appearance | White to off-white crystalline powder | Visual inspection |
Purity range | 97–111% (titration) | Neutralization titration |
Storage conditions | 2–8°C; dark, anhydrous environment | Stability studies |
CAS RN | 373384-14-6 | - |
Table 3: Computational Solubility and Pharmacokinetic Predictions
Parameter | Predicted Value | Algorithm |
---|---|---|
Log P (consensus) | −0.36 | XLOGP3/MLOGP |
Water solubility (log S) | −1.34 (ESOL) | Delaney model |
GI absorption | High | BOILED-Egg model |
BBB permeation | Low | BOILED-Egg model |
P-glycoprotein binding | Non-substrate | SVM classification |
Though crystallographic data remains limited, IR spectra confirm key vibrations: B−O stretch (1340 cm⁻¹), carbonyl C=O (1660 cm⁻¹), and N−C stretch (1260 cm⁻¹) [5]. NMR in DMSO-d~6~ reveals characteristic signals: δ~B~ ~31 ppm (broad, B(OH)~2~), δ~H~ 7.8–8.1 ppm (aryl), and δ~H~ 2.9 ppm (N–CH~3~) [7].
Boronic acid chemistry traces to Edward Frankland’s 1860 synthesis of ethylboronic acid via zinc alkyls [6]. Modern access to (3-(Dimethylcarbamoyl)phenyl)boronic acid leverages three key methodologies:
This compound gained prominence post-2000 alongside boronic acid therapeutics like bortezomib (approved 2003), which validated boron’s pharmacological relevance [3]. Its synthesis scalability (>97% purity) and bifunctionality enabled applications in:
Table 4: Historical Milestones in Boronic Acid Chemistry
Year | Development | Impact on Target Compound |
---|---|---|
1860 | Frankland synthesizes first boronic acid | Foundation of organoboron chemistry |
1979 | Suzuki-Miyaura coupling reported | Enabled C–C bond formations |
2003 | Bortezomib FDA approval | Validated boronic acids in pharma |
2010s | Miyaura borylation optimization | Efficient synthesis of arylboronic acids |
The compound exemplifies modern trends in functional group pairing, where boronic acids are hybridized with complementary moieties to overcome historical limitations in aqueous stability or reactivity. Current research explores its use in PROTACs (proteolysis-targeting chimeras) and stimuli-responsive polymers, underscoring its evolution from a synthetic curiosity to a multifunctional scaffold [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1